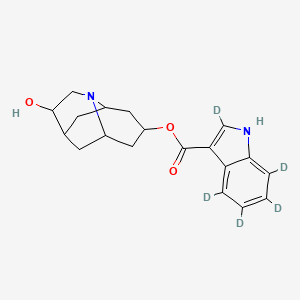

Hydrodolasetron-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22N2O3 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D,9D |

InChI Key |

MLWGAEVSWJXOQJ-NEKQGQCZSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydrodolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of Hydrodolasetron-d5. This deuterated analog of Hydrodolasetron, the active metabolite of the antiemetic drug Dolasetron, is a valuable tool in pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass signature for mass spectrometry-based quantification and can be used to investigate kinetic isotope effects.

This document outlines a feasible synthetic pathway, detailed experimental protocols, and the expected analytical characterization data. All quantitative information is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear graphical representation of the processes.

Synthesis of this compound

The proposed synthesis of this compound involves a two-step process starting from the commercially available drug, Dolasetron. The key transformation is the reduction of the ketone functionality in Dolasetron to a secondary alcohol using a deuterated reducing agent. This method is a common and effective way to introduce deuterium atoms at a specific position in a molecule.

Proposed Synthetic Pathway

The synthesis commences with Dolasetron, which is reduced using sodium borodeuteride (NaBD4). This reagent provides a source of deuteride ions (D-), which selectively attack the carbonyl carbon of the ketone. A subsequent workup with D2O ensures that the resulting hydroxyl group is also deuterated, leading to the formation of this compound where the deuterium is incorporated at the carbinol carbon and as the hydroxyl deuteron. The use of d4-methanol as a solvent can further enhance the deuterium incorporation and minimize H/D scrambling.

Experimental Protocol: Reduction of Dolasetron to this compound

Materials:

-

Dolasetron mesylate

-

Sodium borodeuteride (NaBD4, 98 atom % D)

-

Methanol-d4 (CD3OD, 99.5 atom % D)

-

Deuterium oxide (D2O, 99.9 atom % D)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon gas

Procedure:

-

Reaction Setup: A 100 mL round-bottom flask is charged with Dolasetron mesylate (1.0 g, 2.28 mmol) and dissolved in methanol-d4 (20 mL) under an argon atmosphere. The solution is stirred at room temperature until all the solid has dissolved.

-

Reduction: The flask is cooled to 0 °C in an ice bath. Sodium borodeuteride (0.19 g, 4.56 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 2 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the Dolasetron spot and the appearance of a new, more polar spot for this compound indicates the completion of the reaction.

-

Quenching and Work-up: The reaction is quenched by the slow addition of deuterium oxide (5 mL) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes. The solvent is removed under reduced pressure.

-

Extraction: The residue is partitioned between dichloromethane (50 mL) and water (20 mL). The aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude this compound is purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (from 0% to 5%) to afford the pure product as a white solid.

Characterization of this compound

The successful synthesis of this compound is confirmed through a series of analytical techniques. The primary methods for characterization are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the extent of deuterium incorporation.

Table 1: Expected Mass Spectrometry Data for this compound

| Analyte | Formula | Monoisotopic Mass (Da) | [M+H]+ (m/z) |

| Hydrodolasetron | C19H22N2O3 | 326.1630 | 327.1703 |

| This compound | C19H17D5N2O3 | 331.1944 | 332.2017 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the exact location of the deuterium atoms. In the ¹H NMR spectrum, the signal corresponding to the proton at the carbinol carbon is expected to be absent. In the ¹³C NMR spectrum, the signal for the carbinol carbon will be observed as a triplet due to coupling with the deuterium atom.

Table 2: Predicted ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment | Change upon Deuteration |

| 8.10 | br s | Indole N-H | No change |

| 7.80 - 7.10 | m | Aromatic protons | No change |

| 4.95 | m | H-8 | Signal disappears |

| 3.50 - 1.80 | m | Aliphatic protons | No change |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Change upon Deuteration |

| 170.5 | C=O (ester) | No change |

| 136.0 - 110.0 | Aromatic carbons | No change |

| 75.0 | C-8 | Signal becomes a triplet with reduced intensity |

| 60.0 - 25.0 | Aliphatic carbons | No change |

Visualizations

Synthetic Workflow

Hydrodolasetron-d5: A Technical Guide to Certificate of Analysis Specifications and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specifications typically found in a Certificate of Analysis (CoA) for Hydrodolasetron-d5, a deuterated analog of the active metabolite of Dolasetron. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Its clinical efficacy is primarily attributed to its reduced metabolite, hydrodolasetron. The use of deuterated internal standards like this compound is crucial for accurate quantification in pharmacokinetic studies and other bioanalytical applications.

This document outlines the key quality attributes of this compound, details the experimental protocols for its analysis, and illustrates the relevant biological pathway and analytical workflows.

Certificate of Analysis Specifications

The Certificate of Analysis for a deuterated standard such as this compound provides critical information regarding its identity, purity, and isotopic enrichment. The following table summarizes the typical specifications.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity (by MS) | ≥ 99% Deuterium Incorporation | Mass Spectrometry (MS) |

| Deuterium Enrichment | Report value (e.g., No. of Deuterium atoms: 5) | Mass Spectrometry (MS) |

| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Inorganic Impurities | Report value | Inductively Coupled Plasma (ICP-MS) |

| Storage Conditions | Store at -20°C, protect from light and moisture | - |

Experimental Protocols

Accurate characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

-

Objective: To determine the chemical purity of this compound and to detect any non-deuterated or other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 280 nm.

-

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile and diluted to an appropriate concentration for injection.

-

Analysis: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of this compound, thereby confirming its identity, and to determine the degree of deuterium incorporation.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The mass spectrum will show the molecular ion peak corresponding to the mass of Hydrodolasetron with five deuterium atoms. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation. The absence of a significant peak at the mass of the non-deuterated Hydrodolasetron confirms high isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of this compound and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H-NMR: The proton NMR spectrum is used to confirm the overall structure. The absence or significant reduction of signals at the sites of deuteration provides evidence of successful labeling.

-

¹³C-NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon skeleton.

-

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl₃).

Experimental and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and pathways relevant to this compound.

Caption: Experimental workflow for the quantification of hydrodolasetron using this compound as an internal standard.

Caption: Logical relationship of the core components of a Certificate of Analysis for this compound.

Caption: Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of hydrodolasetron.

Mechanism of Action of Hydrodolasetron

Dolasetron is rapidly converted to its active metabolite, hydrodolasetron, which is a potent and selective antagonist of the 5-HT3 receptor.[1] These receptors are ligand-gated ion channels located on peripheral and central neurons.[1] When activated by serotonin (5-HT), these channels open, leading to an influx of cations (Na+, K+, Ca²+), causing neuronal depolarization.[2] This depolarization in the gastrointestinal tract and the chemoreceptor trigger zone in the brainstem is a key step in the emetic reflex.[3] Hydrodolasetron competitively blocks the binding of serotonin to the 5-HT3 receptor, thereby preventing this signaling cascade and inhibiting nausea and vomiting.[3]

References

Navigating the Isotopic Landscape: A Technical Guide to Hydrodolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling of Hydrodolasetron-d5, a deuterated analog of the active metabolite of the antiemetic drug Dolasetron. This document delves into the synthesis, analytical characterization, and metabolic context of this stable isotope-labeled compound, offering valuable insights for its application in pharmacokinetic studies, as an internal standard in bioanalytical assays, and in metabolic fate studies.

Introduction to Isotopic Labeling of Hydrodolasetron

Hydrodolasetron is the primary active metabolite of Dolasetron, a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. The introduction of deuterium (a stable, non-radioactive isotope of hydrogen) into the Hydrodolasetron molecule to create this compound offers significant advantages in drug development and clinical research. The increased mass of deuterium can alter the metabolic profile of the drug, often leading to a slower rate of metabolism and potentially improved pharmacokinetic properties. Furthermore, deuterated compounds are invaluable as internal standards for highly sensitive and accurate quantification in complex biological matrices using mass spectrometry.

While specific documentation for a -d5 variant of Hydrodolasetron is not widely available in public literature, this guide will focus on the principles and methodologies applicable to deuterated Hydrodolasetron, with Hydrodolasetron-d4 serving as a well-documented proxy.

Synthesis and Labeling of Deuterated Hydrodolasetron

The synthesis of deuterated Hydrodolasetron typically involves the introduction of deuterium atoms at specific, stable positions within the molecule. A plausible synthetic strategy for Hydrodolasetron-d4, which can be adapted for a -d5 version, involves the reduction of a suitable precursor containing carbonyl groups.

Plausible Synthetic Workflow for Deuterated Hydrodolasetron:

Caption: Plausible synthetic workflow for deuterated Hydrodolasetron.

The key step is the reduction of ketone functionalities within a precursor molecule using a deuterium-donating agent. The number and position of the incorporated deuterium atoms depend on the structure of the precursor and the chosen deuterating agent. Subsequent purification is crucial to isolate the desired deuterated compound with high chemical purity.

Isotopic Purity and Characterization

The determination of isotopic purity is a critical quality attribute for any deuterated compound. It involves quantifying the percentage of the desired deuterated isotopologue (in this case, the d5 species) and identifying the distribution of other isotopologues (d0, d1, d2, etc.). The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Presentation

The isotopic purity of a deuterated compound is typically summarized in a table detailing the distribution of different isotopologues. While a specific certificate of analysis for this compound is not publicly available, the following table provides a representative example of isotopic purity data for a deuterated pharmaceutical standard.

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.5 |

| d2 | 2.0 |

| d3 | 8.5 |

| d4 | 88.9 |

| d5 | (Target) |

Note: This table is illustrative. The actual distribution for a specific batch of this compound would need to be determined experimentally.

A second table can be used to summarize the overall isotopic enrichment.

| Parameter | Specification |

| Chemical Purity (by HPLC) | >98% |

| Isotopic Purity (d5) | >95% |

| Isotopic Enrichment per site | >99% |

Experimental Protocols

Objective: To determine the isotopic distribution and confirm the mass of this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Instrumentation:

-

Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).

Experimental Workflow:

Caption: LC-MS workflow for isotopic purity analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 100-500.

-

Resolution: >10,000.

-

Data Acquisition: Full scan mode to observe the entire isotopic cluster of the protonated molecule [M+H]+.

-

-

Data Analysis:

-

Extract the ion chromatogram corresponding to the expected mass of this compound.

-

Analyze the mass spectrum of the chromatographic peak to determine the relative intensities of the [M+H]+ ions for each isotopologue (d0, d1, d2, d3, d4, d5, etc.).

-

Calculate the percentage of each isotopologue to determine the isotopic purity.

-

Objective: To confirm the chemical structure and determine the specific locations of the deuterium atoms.

Methodology: ¹H (Proton) and ²H (Deuterium) NMR spectroscopy.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Experimental Workflow:

Caption: NMR workflow for structural and labeling site confirmation.

Detailed Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, CHCl₃) in an NMR tube.

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

Analysis: Compare the spectrum to that of an unlabeled Hydrodolasetron standard. The absence or significant reduction of proton signals at specific chemical shifts confirms the locations of deuterium labeling. The integration of the remaining proton signals can be used to estimate the degree of deuteration.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

Analysis: This spectrum will directly show signals corresponding to the deuterium atoms. The chemical shifts of these signals will confirm the electronic environment of the deuterium atoms, and therefore their position in the molecule.

-

Metabolic Pathway of Dolasetron to Hydrodolasetron

Understanding the metabolic conversion of the parent drug, Dolasetron, to its active metabolite, Hydrodolasetron, is crucial for interpreting data from studies using deuterated analogs. This conversion is a rapid and extensive reduction reaction.

Caption: Metabolic conversion of Dolasetron to Hydrodolasetron.

This metabolic activation is a key feature of Dolasetron's pharmacology. When using this compound in metabolic studies, it is important to consider how deuteration might influence any subsequent metabolic steps.

Conclusion

This compound is a valuable tool for researchers in drug development and clinical pharmacology. Its synthesis requires careful control of deuteration conditions, and its characterization relies on a combination of high-resolution mass spectrometry and NMR spectroscopy to ensure high isotopic and chemical purity. The detailed experimental protocols and workflows provided in this guide offer a framework for the successful implementation of deuterated Hydrodolasetron in a research setting, enabling more precise and reliable data in pharmacokinetic and bioanalytical studies.

The Role of Hydrodolasetron-d5 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative bioanalysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving these goals. This technical guide delves into the core principles and mechanism of action of hydrodolasetron-d5 as an internal standard for the quantitative analysis of hydrodolasetron. By exploring its physicochemical properties, detailing experimental protocols, and presenting comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Hydrodolasetron is the active metabolite of dolasetron, a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. Accurate measurement of hydrodolasetron concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated analog of the active metabolite, serves as an ideal internal standard to ensure the integrity of these bioanalytical methods.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them ideal for mass spectrometry-based quantitative assays.[1] The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations, such as high-performance liquid chromatography (HPLC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects and variations in mobile phase composition or flow rate.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency. This is because the isotopic substitution has a negligible effect on the molecule's ionization potential.

-

Compensation for Variability: Because the internal standard behaves almost identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization), any variations or losses of the analyte during sample preparation or injection will be mirrored by the internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to highly accurate and precise quantification.

Mechanism of Action of this compound as an Internal Standard

The mechanism of action of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) containing an unknown concentration of hydrodolasetron. The deuterated standard and the native analyte are then extracted, purified, and analyzed together by LC-MS/MS.

The mass spectrometer is programmed to detect the specific mass-to-charge ratios (m/z) of both hydrodolasetron and this compound. Since deuterium is heavier than hydrogen, this compound has a higher molecular weight and a distinct m/z value from hydrodolasetron, allowing the instrument to differentiate between the two compounds.

By measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This ratiometric measurement corrects for a wide range of potential errors, including:

-

Extraction Inefficiency: Incomplete or variable recovery of the analyte during sample preparation.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the biological matrix.

-

Injection Volume Variability: Inconsistencies in the volume of sample introduced into the LC-MS/MS system.

-

Instrumental Drift: Fluctuations in the mass spectrometer's sensitivity over time.

Quantitative Data Summary

The following tables summarize key performance parameters from a validated bioanalytical method for the simultaneous determination of dolasetron and its active metabolite, hydrodolasetron, in human plasma using HPLC-ESI-MS. While this particular study utilized ondansetron as the internal standard, the validation data provides a strong indication of the performance that can be expected when using a deuterated internal standard like this compound, which is considered superior due to its closer structural and physicochemical similarity to the analyte.

Table 1: Linearity and Sensitivity of the Bioanalytical Method

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |

| Dolasetron | 7.9 - 4750.0 | > 0.997 | 7.9 |

| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 | 4.8 |

Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS.[2]

Table 2: Precision and Accuracy of the Bioanalytical Method

| Analyte | Intra-day Repeatability (RSD, %) | Inter-day Repeatability (RSD, %) |

| Dolasetron | < 10 | < 10 |

| Hydrodolasetron | < 10 | < 10 |

Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS.[2]

Table 3: Extraction Recovery

| Analyte | Extraction Recovery (%) |

| Dolasetron | > 96 |

| Hydrodolasetron | > 96 |

| Ondansetron (Internal Standard) | > 96 |

Data from a study on the simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS using a salt-induced phase separation extraction method.[2]

Experimental Protocols

The following provides a detailed, generalized experimental protocol for the quantitative analysis of hydrodolasetron in human plasma using this compound as an internal standard. This protocol is based on established methods for similar small molecule drugs and should be optimized and validated for specific laboratory conditions.

1. Preparation of Stock and Working Solutions

-

Hydrodolasetron Stock Solution (1 mg/mL): Accurately weigh and dissolve hydrodolasetron in a suitable solvent (e.g., methanol).

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Standard Solutions: Prepare serial dilutions of the hydrodolasetron stock solution with a 50:50 mixture of methanol and water to create calibration standards at various concentrations.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.

2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex each tube for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of hydrodolasetron from potential interferences.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for hydrodolasetron and this compound would need to be optimized.

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of hydrodolasetron using this compound as an internal standard.

Caption: The principle of isotope dilution mass spectrometry using a deuterated internal standard.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of hydrodolasetron in biological matrices. Its mechanism of action, based on the robust principles of isotope dilution mass spectrometry, allows for the effective compensation of analytical variability inherent in complex sample preparation and LC-MS/MS analysis. The near-identical physicochemical properties of this compound to the native analyte ensure co-elution and similar ionization behavior, which are critical for reliable ratiometric measurement. By implementing a validated bioanalytical method with this compound, researchers, scientists, and drug development professionals can have high confidence in the integrity of their pharmacokinetic and other quantitative bioanalytical data, ultimately contributing to the safe and effective development of new therapeutics.

References

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to Hydrodolasetron-d5 for Dolasetron Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the deuterated internal standard, Hydrodolasetron-d5, in the precise and accurate pharmacokinetic evaluation of the antiemetic drug dolasetron. By delving into the metabolic pathway of dolasetron, state-of-the-art analytical methodologies, and the principles of isotopic labeling, this document serves as a comprehensive resource for professionals in the field of drug metabolism and pharmacokinetics (DMPK).

Introduction: The Significance of Precise Quantification in Dolasetron Pharmacokinetics

Dolasetron is a potent serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery.[1][2] Following administration, dolasetron is rapidly and extensively metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron.[1][2] The clinical efficacy of dolasetron is primarily attributed to hydrodolasetron, making the accurate quantification of both the parent drug and its active metabolite in biological matrices crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based assays. A deuterated internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, and ionization in the mass spectrometer, thereby compensating for matrix effects and variability in the analytical process. This leads to enhanced precision, accuracy, and robustness of the bioanalytical method.

Metabolic Pathway and Rationale for this compound

Dolasetron undergoes a rapid and near-complete conversion to hydrodolasetron through the reduction of its ketone group to a secondary alcohol. This metabolic transformation is the primary clearance pathway for the parent drug.

References

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalytical science, particularly within pharmaceutical and drug development, the pursuit of precise and accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS), with a prominent role for deuterated standards, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the definitive approach for achieving reliable and reproducible results.[1] This technical guide provides an in-depth exploration of the core principles, practical applications, and experimental considerations for leveraging deuterated standards to ensure the integrity of bioanalytical data.

The Core Principle: Mitigating Variability with Isotopic Analogs

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the native analyte by a mass spectrometer. However, its chemical and physical properties remain nearly identical.[3] This near-identity is the cornerstone of its utility. By adding a known quantity of the deuterated standard to every sample, calibrator, and quality control sample at the outset of the analytical workflow, it serves as a robust reference to correct for variations that can occur throughout the entire process, from sample preparation to detection.[2]

The primary sources of variability that a deuterated internal standard effectively compensates for include:

-

Sample Preparation and Extraction Losses: Any loss of analyte during sample processing steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the deuterated standard.[1]

-

Matrix Effects: Co-eluting endogenous components from biological matrices like plasma, urine, or tissue homogenates can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.

-

Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response are effectively normalized by calculating the ratio of the analyte signal to the internal standard signal.

Key Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:

-

Co-elution with the Analyte: The near-identical physicochemical properties of the deuterated standard and the analyte ensure they behave similarly during chromatographic separation, leading to co-elution. This is critical for effective compensation of matrix effects.

-

Enhanced Accuracy and Precision: By correcting for multiple sources of variability, deuterated standards significantly improve the accuracy and precision of quantitative bioanalytical methods.

-

Increased Method Robustness: Methods employing deuterated internal standards are generally more rugged and less susceptible to day-to-day variations in instrument performance and experimental conditions.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize key performance characteristics of bioanalytical methods utilizing deuterated internal standards, as well as regulatory acceptance criteria.

Table 1: Comparison of Assay Imprecision with Deuterated vs. Analog Internal Standard

| Analyte | Internal Standard Type | Inter-patient Assay Imprecision (CV%) |

| Sirolimus | Deuterated (SIR-d3) | 2.7% - 5.7% |

| Sirolimus | Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

Table 2: Bioanalytical Method Validation Data for Atorvastatin using a Deuterated Internal Standard

| Validation Parameter | Acceptance Criteria (ICH M10) | Observed Performance |

| Calibration Curve | ||

| Regression Model | r² ≥ 0.99 | Meets Criteria |

| Accuracy | ±15% (±20% at LLOQ) | Meets Criteria |

| Accuracy and Precision | ||

| Intra-run Accuracy | Within ±15% of nominal | Meets Criteria |

| Intra-run Precision | ≤15% CV (≤20% at LLOQ) | Meets Criteria |

| Inter-run Accuracy | Within ±15% of nominal | Meets Criteria |

| Inter-run Precision | ≤15% CV (≤20% at LLOQ) | Meets Criteria |

| Selectivity | ||

| Blank Matrix Interference | ≤20% of LLOQ response | Meets Criteria |

| Matrix Effect | ||

| CV of Matrix Factor | ≤15% | Meets Criteria |

| This table presents a summary of typical validation data for a bioanalytical method for atorvastatin in human plasma using atorvastatin-d5 as the internal standard, demonstrating that the use of a deuterated internal standard enables the method to meet stringent regulatory acceptance criteria. |

Table 3: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (ICH M10 Guideline)

| Parameter | Key Requirement | Acceptance Criteria |

| Calibration Curve | Generated for each analytical run with a blank, a zero sample, and at least six non-zero concentration levels. | At least 75% of standards must be within ±15% of nominal concentration (±20% at LLOQ). |

| Accuracy and Precision | Assessed at LLOQ, Low, Medium, and High QC levels. | Intra- and inter-run accuracy within ±15% of nominal; precision (CV) ≤15% (±20% and ≤20% at LLOQ, respectively). |

| Selectivity and Specificity | Method should differentiate analyte and IS from endogenous components. | In at least 6 independent blank matrices, interference should be ≤20% of analyte response at LLOQ and ≤5% of IS response. |

| Matrix Effect | Evaluated to assess the impact of the matrix on ionization. | The coefficient of variation (CV) of the matrix factor from at least six different sources of matrix should be ≤15%. |

| Stability | Assessed under various conditions (bench-top, freeze-thaw, long-term). | Mean concentration of stability QC samples should be within ±15% of nominal concentration. |

| Dilution Integrity | Ensures samples with concentrations above the ULOQ can be diluted and accurately measured. | Accuracy and precision of diluted QCs should be within ±15%. |

Experimental Protocols

The following sections detail representative experimental protocols for the use of deuterated standards in bioanalytical research.

Sample Preparation: Protein Precipitation

This method is a rapid and straightforward approach for removing proteins from biological samples.

-

Sample Aliquoting: Thaw frozen plasma or serum samples on ice. In a microcentrifuge tube, add 100 µL of the biological sample.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterated internal standard working solution to each sample, calibrator, and quality control.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid to aid in protein precipitation and improve chromatographic peak shape) to each tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a more rigorous sample cleanup, which can be beneficial for reducing matrix effects and improving assay sensitivity.

-

Internal Standard Spiking: Add the deuterated internal standard to the plasma or urine sample and vortex.

-

Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it.

-

Cartridge Equilibration: Equilibrate the cartridge by passing water through it.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interfering substances.

-

Elution: Elute the analyte and deuterated internal standard with a stronger solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

-

Analysis: Transfer the reconstituted sample for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A suitable UHPLC system is typically used.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly employed.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: A small injection volume, such as 5 µL, is common.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is selected based on the analyte's properties.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for both the analyte and the deuterated internal standard.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.

-

Calibration Curve Generation: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with appropriate weighting is typically used.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Logical Relationship: Correction for Matrix Effects

Caption: Logical diagram illustrating how a deuterated internal standard corrects for matrix effects.

Signaling Pathway: Drug Metabolism

References

In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Hydrodolasetron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Hydrodolasetron-d5, a deuterated internal standard for the active metabolite of the antiemetic drug Dolasetron. The content herein is designed to support researchers and scientists in developing and validating bioanalytical methods, particularly for pharmacokinetic and toxicokinetic studies.

Introduction

Hydrodolasetron is the primary active metabolite of Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. Accurate quantification of hydrodolasetron in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Predicted Fragmentation Pathway

This compound is anticipated to undergo fragmentation in a manner analogous to its non-deuterated counterpart, with a corresponding mass shift of 5 Daltons in the precursor ion and any fragment ions retaining the deuterated indole moiety. The primary sites for fragmentation are the ester linkage and the bicyclic ring structure.

Proposed Deuterium Labeling: For the purpose of this guide, it is assumed that the five deuterium atoms are located on the benzene ring of the indole group. This is a common and stable position for deuterium labeling, preventing back-exchange with protic solvents.

Positive Ion ESI-MS/MS Fragmentation:

In positive ion mode, hydrodolasetron will be protonated, likely on the tertiary amine of the bicyclic system, to form the precursor ion [M+H]⁺. Collision-induced dissociation (CID) is expected to induce fragmentation through several key pathways:

-

Cleavage of the Ester Bond: The most prominent fragmentation is the cleavage of the ester bond, leading to the loss of the indole-3-carboxylic acid moiety. This can occur in two ways:

-

Formation of the Hydrodolasetron alcohol fragment: This pathway involves the loss of the deuterated indole-3-carboxylic acid as a neutral molecule, resulting in a fragment ion corresponding to the protonated alcohol of the bicyclic amine.

-

Formation of the deuterated Indole-3-carboxylic acid fragment: Alternatively, the charge can be retained by the indole portion, leading to the formation of a protonated deuterated indole-3-carboxylic acid fragment.

-

-

Fragmentation of the Bicyclic Ring System: The bridged bicyclic amine structure can also undergo fragmentation, leading to characteristic neutral losses, such as the loss of ethylene or other small hydrocarbon fragments from the aliphatic rings.

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and major product ions of both hydrodolasetron and this compound in positive ion ESI-MS/MS.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Fragment Description |

| Hydrodolasetron | 327.2 | 166.1 | 162.1 | Product Ion 1: Protonated hydrodolasetron alcohol fragment after loss of indole-3-carboxylic acid. Product Ion 2: Protonated indole-3-carboxylic acid. |

| This compound | 332.2 | 166.1 | 167.1 | Product Ion 1: Protonated hydrodolasetron alcohol fragment after loss of d5-indole-3-carboxylic acid. Product Ion 2: Protonated d5-indole-3-carboxylic acid. |

Experimental Protocols

The following is a representative experimental protocol for the analysis of hydrodolasetron using a deuterated internal standard, based on established methods for similar compounds.[1]

4.1 Sample Preparation (Plasma)

-

To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate hydrodolasetron from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hydrodolasetron: 327.2 → 166.1

-

This compound: 332.2 → 166.1

-

Visualizations

5.1 Predicted Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Predicted fragmentation of this compound.

5.2 Bioanalytical Workflow

The diagram below outlines the typical workflow for the quantitative analysis of hydrodolasetron in a biological matrix using this compound as an internal standard.

Caption: Bioanalytical workflow for hydrodolasetron.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways and quantitative data serve as a valuable resource for developing and validating robust bioanalytical methods for the quantification of hydrodolasetron. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers in the field of drug metabolism and pharmacokinetics. It is recommended that the fragmentation pathways proposed in this guide be experimentally confirmed using high-resolution mass spectrometry.

References

Understanding the Mass Shift of Hydrodolasetron-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mass shift of Hydrodolasetron-d5, a deuterated isotopologue of hydrodolasetron, the active metabolite of the antiemetic drug dolasetron. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic (PK) and bioanalytical studies.

Introduction to Dolasetron and the Role of Deuteration

Dolasetron is a potent 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly in the context of chemotherapy and post-operative recovery. Following administration, dolasetron is rapidly and extensively converted by carbonyl reductase to its pharmacologically active metabolite, hydrodolasetron.

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and drug metabolism studies. This compound, with five deuterium atoms incorporated into its structure, serves as an ideal internal standard for the accurate quantification of hydrodolasetron in biological matrices. The deliberate introduction of deuterium atoms results in a predictable increase in the molecule's mass, or a "mass shift," which is fundamental to its utility in isotope dilution mass spectrometry.

The Mass Shift of this compound

The mass shift of a deuterated compound is the difference between its monoisotopic mass and that of its non-deuterated counterpart. This shift is a direct consequence of replacing hydrogen atoms (¹H, atomic mass ≈ 1.0078 Da) with deuterium atoms (²H or D, atomic mass ≈ 2.0141 Da).

Theoretical Mass Shift Calculation

The molecular formula of hydrodolasetron is C₁₉H₂₂N₂O₃, and its monoisotopic mass is approximately 326.1630 Da. The molecular formula of this compound is C₁₉H₁₇D₅N₂O₃.

The theoretical mass shift can be calculated as follows:

-

Mass of 5 Deuterium atoms: 5 * 2.0141 Da = 10.0705 Da

-

Mass of 5 Hydrogen atoms: 5 * 1.0078 Da = 5.0390 Da

-

Mass Shift: 10.0705 Da - 5.0390 Da = 5.0315 Da

Therefore, the theoretical monoisotopic mass of this compound is approximately 331.1945 Da. This distinct mass difference allows for the simultaneous detection and differentiation of both the analyte (hydrodolasetron) and the internal standard (this compound) by a mass spectrometer without isotopic cross-talk.

Quantitative Data Presentation

The following table summarizes the key mass-to-charge ratio (m/z) values for hydrodolasetron and this compound, which are critical for setting up a selective and sensitive LC-MS/MS method.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |

| Hydrodolasetron | C₁₉H₂₂N₂O₃ | 326.1630 | 327.1708 |

| This compound | C₁₉H₁₇D₅N₂O₃ | 331.1945 | 332.2023 |

Note: The [M+H]⁺ values are calculated based on the addition of a proton's mass (≈ 1.0078 Da) to the monoisotopic mass.

Metabolic Pathway of Dolasetron and the Significance of Deuteration

Understanding the metabolism of dolasetron is crucial for interpreting pharmacokinetic data. The primary metabolic pathway involves the reduction of the ketone group in dolasetron to a secondary alcohol, forming hydrodolasetron. This active metabolite is then further metabolized, primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. The subsequent metabolic steps include hydroxylation of the aromatic ring and N-oxidation, followed by conjugation with glucuronic acid for excretion.

The strategic placement of deuterium atoms in this compound can influence its metabolic fate, a phenomenon known as the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If a C-H bond is cleaved in the rate-determining step of a metabolic reaction, replacing hydrogen with deuterium can slow down the reaction rate. This can potentially lead to a slightly altered pharmacokinetic profile for the deuterated compound compared to its non-deuterated analog. However, when used as an internal standard, the primary assumption is that the deuterated analog co-elutes chromatographically and exhibits similar ionization efficiency to the analyte, while being readily distinguishable by its mass.

Caption: Metabolic pathway of dolasetron.

Experimental Protocols: LC-MS/MS Analysis of Hydrodolasetron using this compound

A validated LC-MS/MS method is essential for the reliable quantification of hydrodolasetron in biological samples. The following provides a representative, detailed methodology.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See table below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hydrodolasetron | 327.2 | 168.1 | 25 |

| This compound | 332.2 | 173.1 | 25 |

Note: These are representative values and should be optimized for the specific instrument used.

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The predictable and significant mass shift of this compound makes it an exemplary internal standard for the sensitive and accurate quantification of hydrodolasetron in complex biological matrices. A thorough understanding of its mass characteristics, the metabolic pathways of the parent drug, and the principles of the bioanalytical methodology are paramount for generating high-quality data in drug development and clinical research. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for scientists and researchers in this field.

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Hydrodolasetron in Human Plasma Using Hydrodolasetron-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrodolasetron is the major and clinically relevant active metabolite of dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist used in the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Accurate and reliable quantification of hydrodolasetron in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of hydrodolasetron in human plasma. The method utilizes a deuterated internal standard, Hydrodolasetron-d5, and a highly efficient salt-induced phase separation extraction (SIPSE) for sample preparation, ensuring high recovery and minimal matrix effects.[1][2]

Metabolic Pathway

Dolasetron is rapidly and extensively metabolized to hydrodolasetron by carbonyl reductase. This metabolic conversion is a key step in the drug's mechanism of action, as hydrodolasetron is more potent than the parent drug.

Experimental Protocols

Materials and Reagents

-

Hydrodolasetron and this compound reference standards

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Sodium carbonate

-

Human plasma (drug-free)

-

Milli-Q or HPLC grade water

Standard and Sample Preparation

Stock Solutions: Prepare stock solutions of hydrodolasetron (1 mg/mL) and this compound (1 mg/mL) in methanol.

Working Standard Solutions: Prepare working standard solutions of hydrodolasetron by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE): [1][2]

-

To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

-

Add 400 µL of acetonitrile and vortex for 30 seconds to precipitate proteins.

-

Add 50 µL of 2 mol/L sodium carbonate aqueous solution to induce phase separation.

-

Vortex the mixture thoroughly for 1 minute and then centrifuge at 13,400 rpm for 10 minutes.

-

Transfer the upper acetonitrile-rich phase to a clean autosampler vial.

-

Inject 10 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with a C18 guard column.

-

Mobile Phase A: 0.1% Formic acid and 20 mmol/L ammonium formate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: Isocratic elution with 35% Mobile Phase B.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 135°C.

-

Desolvation Temperature: 250°C.

-

MRM Transitions:

-

Hydrodolasetron: Precursor Ion (m/z) 327 → Product Ion (m/z) [To be determined by direct infusion].

-

This compound: Precursor Ion (m/z) 332 → Product Ion (m/z) [To be determined by direct infusion].

-

Experimental Workflow

Data Presentation

Method Validation Parameters

The method was validated for linearity, sensitivity, precision, and accuracy.

| Parameter | Hydrodolasetron |

| Linearity Range (ng/mL) | 4.8 - 2855.1 |

| Correlation Coefficient (r²) | > 0.997 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.8 |

| Intra-day Precision (%RSD) | < 10 |

| Inter-day Precision (%RSD) | < 10 |

| Extraction Recovery (%) | > 96 |

Chromatographic and Mass Spectrometric Data

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Hydrodolasetron | 327.2 | User Determined | User Determined |

| This compound (IS) | 332.2 | User Determined | User Determined |

Note: Product ions and retention times are instrument-dependent and should be determined empirically.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of hydrodolasetron in human plasma. The use of a deuterated internal standard and the salt-induced phase separation extraction technique offers significant advantages in terms of accuracy, precision, and efficiency. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of dolasetron.

References

Application Note: Quantitative Analysis of Dolasetron and its Active Metabolite, Hydrodolasetron, in Human Plasma using a Validated HPLC-ESI-MS Method with Hydrodolasetron-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method for the simultaneous quantification of the antiemetic drug dolasetron and its pharmacologically active metabolite, hydrodolasetron, in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Hydrodolasetron-d5. The protocol incorporates an efficient sample preparation technique, Salt-Induced Phase Separation Extraction (SIPSE), which provides excellent analyte recovery and minimizes matrix effects.[1][2] This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable and accurate measurements of dolasetron and hydrodolasetron.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist widely used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Following administration, dolasetron is rapidly and extensively metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron. The clinical efficacy of dolasetron is primarily attributed to hydrodolasetron. Therefore, the simultaneous and accurate quantification of both dolasetron and hydrodolasetron in biological matrices is essential for pharmacokinetic and pharmacodynamic evaluations.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. A deuterated internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte throughout sample preparation, chromatography, and ionization. This minimizes variability and significantly enhances the accuracy and precision of the analytical method.

This application note provides a comprehensive protocol for the quantitative analysis of dolasetron and hydrodolasetron in human plasma, leveraging the benefits of a deuterated internal standard and an optimized sample preparation procedure.

Experimental

Materials and Reagents

-

Dolasetron Mesylate reference standard

-

Hydrodolasetron reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Sodium carbonate

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of dolasetron, hydrodolasetron, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of dolasetron and hydrodolasetron from the stock solutions in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

Analytical Procedure

Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (1 µg/mL).

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Add 100 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.[1]

-

Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper acetonitrile layer to a clean tube.

-

Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the HPLC-ESI-MS system.

HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dolasetron | 325.2 | 166.1 |

| Hydrodolasetron | 327.2 | 168.1 |

| This compound (IS) | 332.2 | 173.1 |

Note: The exact MRM transitions for this compound should be optimized by direct infusion of the standard.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Dolasetron | 5 - 5000 | > 0.995 |

| Hydrodolasetron | 5 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Dolasetron | LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low | 15 | < 15 | < 15 | 85 - 115 | |

| Mid | 250 | < 15 | < 15 | 85 - 115 | |

| High | 4000 | < 15 | < 15 | 85 - 115 | |

| Hydrodolasetron | LLOQ | 5 | < 15 | < 15 | 85 - 115 |

| Low | 15 | < 15 | < 15 | 85 - 115 | |

| Mid | 250 | < 15 | < 15 | 85 - 115 | |

| High | 4000 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Dolasetron | > 90 | < 15 |

| Hydrodolasetron | > 90 | < 15 |

| This compound (IS) | > 90 | < 15 |

Signaling Pathways and Workflows

Caption: Experimental workflow for the quantitative analysis of dolasetron and hydrodolasetron.

Caption: Metabolic conversion of dolasetron to its active metabolite, hydrodolasetron.

Conclusion

The HPLC-ESI-MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma. The incorporation of this compound as an internal standard ensures high accuracy and precision, while the use of the Salt-Induced Phase Separation Extraction technique for sample preparation offers significant advantages in terms of efficiency and cleanliness of the extract. This validated method is a valuable tool for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and clinical evaluation of dolasetron.

References

Application Notes and Protocols for the Bioanalytical Method of Hydrodolasetron in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative determination of hydrodolasetron, the active metabolite of dolasetron, in human plasma. The methods described herein are applicable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Dolasetron is a selective serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2] Following administration, it is rapidly and completely metabolized to hydrodolasetron, which is the major clinically active compound.[1][2][3] Therefore, accurate and reliable quantification of hydrodolasetron in plasma is essential for clinical and pharmacological research.

Metabolic Pathway of Dolasetron

Dolasetron undergoes rapid reduction by carbonyl reductase to form its pharmacologically active metabolite, hydrodolasetron. Hydrodolasetron is further metabolized primarily by cytochrome P450 enzymes, CYP2D6 and to a lesser extent CYP3A4, through processes like hydroxylation and N-oxidation.

Metabolic conversion of dolasetron to hydrodolasetron.

Experimental Protocols

A highly sensitive and robust high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS) method is detailed below for the simultaneous determination of dolasetron and hydrodolasetron in human plasma. The protocol incorporates a highly efficient Salt-Induced Phase Separation Extraction (SIPSE) for sample preparation, which offers excellent recovery and minimizes matrix effects.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Reagents: Sodium Carbonate, Formic Acid

-

Water: Ultrapure water

-

Reference Standards: Dolasetron, Hydrodolasetron, and a suitable internal standard (e.g., Ondansetron)

-

Other Materials: Polypropylene centrifuge tubes, autosampler vials, pipettes, vortex mixer, centrifuge (capable of 13,400 rpm), nitrogen evaporator

Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)

The SIPSE method is recommended for its high efficiency, combining protein precipitation, analyte extraction, and sample cleanup into a single step.

-

Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

-

Pipette 200 µL of the plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 1.6 µg/mL ondansetron).

-

Add 400 µL of acetonitrile and vortex the mixture for approximately 30 seconds.

-

Add 200 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.

-

Vortex the mixture thoroughly for about 30 seconds.

-

Centrifuge the mixture at 13,400 rpm for 5 minutes.

-

The mixture will separate into two clear phases. Carefully transfer 100 µL of the upper acetonitrile-rich phase to an autosampler vial.

-

Inject an aliquot (e.g., 10 µL) of the prepared sample into the HPLC-ESI-MS system.

Chromatographic and Mass Spectrometric Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Mass Spectrometer: A mass spectrometer with an electrospray ionization (ESI) source.

-

Mobile Phase: Optimization is required, but a common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer (e.g., with formic acid).

-

Ionization Mode: Positive ion mode.

-

Monitored Ions (SIM):

-

Dolasetron: m/z 325

-

Hydrodolasetron: m/z 327

-

Internal Standard (Ondansetron): m/z 294

-

-

Desolvation Gas (Nitrogen) Flow Rate: 450 L/h

-

Cone Gas (Nitrogen) Flow Rate: 80 L/h

-

Capillary Voltage: 4.0 kV

-

Cone Voltage: 34 V

-

Desolvation Temperature: 250°C

-

Ionization Source Temperature: 135°C

Quantitative Data Summary

The following tables summarize the performance characteristics of various sample pretreatment methods and the validation parameters for the HPLC-ESI-MS method.

| Pretreatment Method | Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Salt-Induced Phase Separation Extraction (SIPSE) | Hydrodolasetron | >96% | -0.46 to 3.67% |

| Dolasetron | >96% | -0.46 to 3.67% | |

| Ondansetron (IS) | >96% | -0.46 to 3.67% | |

| Albumin Precipitation (AP) | Hydrodolasetron | ~85% | -15 to -10% |

| Liquid-Liquid Extraction (LLE) | Hydrodolasetron | <82% | -10 to -5% |

| Hydrophobic Solvent-Induced Phase Separation | Hydrodolasetron | ~90% | -10 to -5% |

| Subzero-Temperature Induced Phase Separation | Hydrodolasetron | ~92% | -5 to 0% |

| Validation Parameter | Hydrodolasetron | Dolasetron |

| Linearity Range | 4.8 - 2855.1 ng/mL | 7.9 - 4750.0 ng/mL |

| Correlation Coefficient (r²) | >0.997 | >0.997 |

| Lower Limit of Quantification (LLOQ) | 4.8 ng/mL | 7.9 ng/mL |

| Intra-day Repeatability (CV%) | <10% | <10% |

| Inter-day Repeatability (CV%) | <10% | <10% |

| Stability (Freeze-Thaw) | Stable for at least three cycles at -40°C | Not explicitly stated, but expected to be stable. |

Experimental Workflow Visualization

The general workflow for the bioanalysis of hydrodolasetron in human plasma is depicted below.

General workflow for hydrodolasetron analysis.

Conclusion

The described HPLC-ESI-MS method, particularly when coupled with the Salt-Induced Phase Separation Extraction (SIPSE) technique for sample preparation, provides a rapid, sensitive, and reliable approach for the quantification of hydrodolasetron in human plasma. This methodology is well-suited for high-throughput analysis in clinical and research settings, offering high extraction efficiency and minimal matrix interference.

References

Application Notes and Protocols for Hydrodolasetron-d5 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrodolasetron, the active metabolite of the antiemetic drug dolasetron, is a potent and selective serotonin 5-HT3 receptor antagonist. It is clinically significant in preventing nausea and vomiting associated with chemotherapy and surgery. Accurate and reliable quantification of hydrodolasetron in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Hydrodolasetron-d5, a deuterated stable isotope-labeled analog, is the preferred internal standard for mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the analyte, which helps to correct for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for various sample preparation techniques for the analysis of this compound and, by extension, hydrodolasetron, in human plasma. The described methods are based on established bioanalytical procedures and offer a comparative overview to aid in selecting the most suitable technique for specific research needs.

Signaling Pathway: Mechanism of Action of Hydrodolasetron